4-(Benzyloxy)phenyl 2-methylbenzoate
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Overview
Description
4-(Benzyloxy)phenyl 2-methylbenzoate is an organic compound with the molecular formula C21H18O3 It is characterized by a benzyloxy group attached to a phenyl ring, which is further connected to a 2-methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)phenyl 2-methylbenzoate typically involves the esterification of 4-(benzyloxy)phenol with 2-methylbenzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)phenyl 2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4-(Benzyloxy)phenyl 2-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)phenyl 2-methylbenzoate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions with target proteins or enzymes, influencing their activity. The ester moiety can undergo hydrolysis to release the active phenol and benzoic acid derivatives, which can further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenyl benzoate: Similar structure but lacks the methyl group on the benzoate moiety.
4-(Benzyloxy)phenyl acetate: Contains an acetate group instead of the 2-methylbenzoate group.
4-(Benzyloxy)phenyl propionate: Features a propionate group in place of the 2-methylbenzoate group.
Uniqueness
4-(Benzyloxy)phenyl 2-methylbenzoate is unique due to the presence of the 2-methylbenzoate group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C21H18O3 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(4-phenylmethoxyphenyl) 2-methylbenzoate |
InChI |
InChI=1S/C21H18O3/c1-16-7-5-6-10-20(16)21(22)24-19-13-11-18(12-14-19)23-15-17-8-3-2-4-9-17/h2-14H,15H2,1H3 |
InChI Key |
VAUDJIBDOMUTDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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